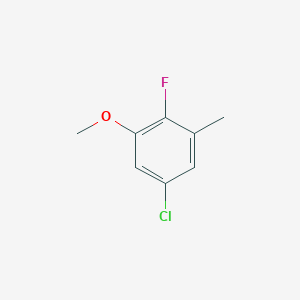

5-Chloro-2-fluoro-1-methoxy-3-methylbenzene

Description

Properties

IUPAC Name |

5-chloro-2-fluoro-1-methoxy-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDYAJUIQOONML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigation into the Chemical Reactivity and Transformative Potential of 5 Chloro 2 Fluoro 1 Methoxy 3 Methylbenzene

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of 5-Chloro-2-fluoro-1-methoxy-3-methylbenzene in such reactions is governed by the cumulative effects of its substituents.

Steric and Electronic Influences of Substituents on Reaction Outcomes

The outcome of electrophilic aromatic substitution on this polysubstituted benzene (B151609) is a delicate balance of steric hindrance and the electronic directing effects of each group. The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.org Conversely, the chloro (-Cl) and fluoro (-F) groups are deactivating due to their inductive electron-withdrawing nature, yet they also direct ortho and para due to resonance effects involving their lone pairs. uomustansiriyah.edu.iq

The sole available position for substitution is at C6. The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH3 | C1 | Activating (Strong) | Ortho, Para |

| -F | C2 | Deactivating (Weak) | Ortho, Para |

| -CH3 | C3 | Activating (Weak) | Ortho, Para |

| -Cl | C5 | Deactivating (Weak) | Ortho, Para |

The powerful ortho, para-directing influence of the methoxy group at C1 strongly activates the C2, C4, and C6 positions. Similarly, the methyl group at C3 activates its ortho (C2, C4) and para (C6) positions. The fluoro and chloro substituents also direct to their ortho and para positions. The confluence of these directing effects overwhelmingly favors electrophilic attack at the C6 position, the only unsubstituted carbon on the ring.

Steric hindrance is also a significant factor. The substituents at C1, C2, C3, and C5 create a sterically crowded environment. However, the C6 position is sterically the most accessible for an incoming electrophile.

Detailed Mechanistic Studies of Electrophilic Attack Pathways

The mechanism of electrophilic attack on this compound proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org The attack of an electrophile (E+) at the C6 position is the most favored pathway.

The stability of the resulting arenium ion is crucial in determining the reaction rate and regioselectivity. When the electrophile attacks at C6, the positive charge can be delocalized onto the adjacent carbons. The resonance structures show that the positive charge can be stabilized by the electron-donating methoxy and methyl groups, particularly when the charge is located at C1 and C3. The lone pairs on the oxygen of the methoxy group and the inductive effect of the methyl group play a significant role in stabilizing this intermediate.

Nucleophilic Substitution Reactions

While electrophilic substitutions are characteristic of electron-rich aromatic rings, nucleophilic aromatic substitution (SNA) can occur on electron-deficient rings, particularly those bearing strong electron-withdrawing groups and a good leaving group.

Halogen Atom Lability and Nucleophilic Aromatic Substitution Pathways

In this compound, both chlorine and fluorine atoms are potential leaving groups in a nucleophilic aromatic substitution reaction. Generally, in SNA reactions, fluoride (B91410) is a better leaving group than chloride due to its high electronegativity, which polarizes the carbon-halogen bond and facilitates nucleophilic attack. nih.govlboro.ac.uk

For a successful SNA reaction, the aromatic ring needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the methoxy and methyl groups are electron-donating, which disfavors a classical SNA mechanism. Therefore, harsh reaction conditions would likely be required to facilitate such a substitution.

Impact of Activating Groups on Nucleophilic Reaction Efficiencies

The presence of the electron-donating methoxy and methyl groups deactivates the ring towards nucleophilic attack. These groups increase the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to attack by nucleophiles. Consequently, nucleophilic substitution reactions on this compound are expected to be inefficient under standard conditions.

Oxidation and Reduction Chemistry

The substituents on the benzene ring also influence its susceptibility to oxidation and reduction reactions.

The methoxy group can be susceptible to oxidative cleavage under strong oxidizing conditions. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412), though this typically requires harsh conditions. The aromatic ring itself is generally resistant to oxidation due to its stability, but can be degraded under very aggressive conditions.

Regarding reduction, the chloro group can be removed via catalytic hydrogenation. This process, known as hydrodechlorination, is a common method for the reduction of aryl chlorides. The fluorine atom is generally more resistant to reduction than chlorine. The aromatic ring can be reduced to a cyclohexane (B81311) derivative under high pressure and temperature with a suitable catalyst, though this would be a non-selective process affecting all substituents.

Oxidative Transformations and the Generation of Advanced Intermediates

While specific literature on the oxidative transformation of this compound is not extensively detailed, the reactivity can be inferred from the behavior of its constituent functional groups. The methyl group attached to the aromatic ring is a primary site for oxidation. Under controlled conditions using common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid, the methyl group can be converted into a carboxylic acid, yielding 4-chloro-3-fluoro-2-methoxy-6-methylbenzoic acid. This transformation introduces a versatile functional group that can participate in a wide range of subsequent reactions, including amide and ester formation, serving as a critical step in the synthesis of more complex molecules.

Furthermore, advanced oxidation processes (AOPs) could potentially lead to the degradation or transformation of the aromatic ring itself, although the stability of the C-F bond makes polyfluorinated compounds generally resistant to such processes. nih.gov Ligninolytic enzymes, such as those produced by certain fungi, have shown potential in the oxidative dechlorination of some polychlorinated aromatic compounds, suggesting a possible, albeit specialized, route for transformation. mdpi.com

Reductive Methodologies, Including Selective Dehalogenation

The presence of two different halogen atoms on the aromatic ring of this compound allows for selective reductive dehalogenation. The carbon-halogen bond strength decreases in the order of C-F > C-Cl > C-Br > C-I. wikipedia.org Consequently, the carbon-chlorine bond is significantly weaker and more susceptible to cleavage than the carbon-fluorine bond.

This reactivity difference enables the selective removal of the chlorine atom while preserving the fluorine substituent. Catalytic hydrogenation is a common and effective method for this transformation. organic-chemistry.org The reaction typically employs a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source.

Key Reductive Dehalogenation Methods:

Catalytic Hydrogenation: Using H₂ gas in the presence of a catalyst like 10% Pd/C under neutral conditions can effectively cleave the C-Cl bond. This method is noted for its selectivity, leaving other functional groups like nitro, cyano, or keto groups intact on other substrates. organic-chemistry.org

Transfer Hydrogenation: An alternative to using hydrogen gas involves hydrogen donors like sodium hypophosphite or ammonium (B1175870) formate. These reagents, in conjunction with a palladium catalyst, can achieve selective dechlorination under milder and often safer conditions.

Successful selective dechlorination would transform this compound into 2-fluoro-1-methoxy-3-methylbenzene, an important intermediate for synthesizing molecules where a chlorine atom is not desired in the final structure.

Other Significant Chemical Transformations and Derivatizations

Demethylation Strategies for Methoxy-Substituted Aromatic Compounds

The methoxy group on this compound is a robust ether linkage, but its cleavage to the corresponding phenol (B47542) is a crucial transformation in organic synthesis. chem-station.com This O-demethylation reaction can be achieved using a variety of reagents that typically fall into the categories of Lewis acids, Brønsted acids, or nucleophilic agents like thiols. chem-station.com

The choice of reagent is often dictated by the presence of other functional groups on the substrate. For a polysubstituted arene like this compound, harsh conditions must be balanced against potential side reactions.

The general mechanism for acid-mediated demethylation involves protonation of the ether oxygen, followed by a nucleophilic attack (Sₙ2) on the methyl group by a counter-ion (e.g., Br⁻). chem-station.comrsc.org Lewis acids like BBr₃ coordinate to the ether oxygen, activating it for subsequent nucleophilic attack by the released bromide ion. chem-station.com

| Reagent | Typical Conditions | Mechanism | Key Characteristics | Reference |

|---|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78°C to RT | Lewis Acid-Mediated Cleavage | Very strong and effective, but highly reactive with water and requires inert conditions. | chem-station.com |

| Aluminum Chloride (AlCl₃) | DCM or Acetonitrile, heating | Lewis Acid-Mediated Cleavage | Less reactive than BBr₃, often used with a nucleophilic scavenger like ethanethiol. | chem-station.comrsc.org |

| Hydrobromic Acid (47% HBr) | Aqueous or in Acetic Acid, ~130°C | Brønsted Acid-Mediated Cleavage | A classical, strong acid method. High temperatures are typically required. | chem-station.com |

| Iodotrimethylsilane (TMSI) | Acetonitrile or Chloroform, often with microwave heating | Lewis Acid/Nucleophilic Cleavage | Effective under relatively mild conditions. | sci-hub.se |

| Alkyl Thiols (e.g., Dodecanethiol) | High-boiling solvent (NMP, DMSO), base (e.g., NaOH), ~130°C | Nucleophilic Demethylation | Useful when strong acids are not tolerated by the substrate. | chem-station.com |

| Acidic Concentrated Lithium Bromide (ACLB) | 1.5 M HCl in conc. LiBr, ~110°C | Brønsted Acid/Nucleophilic Cleavage | Effective under moderate conditions; the high concentration of Br⁻ facilitates the Sₙ2 reaction. | rsc.org |

Cross-Coupling and Functionalization Reactions of the Aromatic Nucleus

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to this compound. nih.gov The reactivity of aryl halides in the key oxidative addition step of these catalytic cycles follows the order Ar-I > Ar-Br > Ar-Cl >> Ar-F. mdpi.com This hierarchy dictates that the chlorine atom is the active site for cross-coupling, while the highly stable C-F bond remains intact.

This selective reactivity allows for the introduction of a wide variety of substituents at the C-5 position. Modern palladium catalysts, particularly those employing electron-rich, bulky phosphine (B1218219) ligands, have made the coupling of traditionally less reactive aryl chlorides efficient and commonplace. nih.govresearchgate.net

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C (Aryl-Aryl) | Pd(OAc)₂, PdCl₂(dppf), with phosphine ligands (e.g., XPhos, SPhos) | nih.govmdpi.com |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂ or Pd(P(t-Bu)₃)₂ | |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂/CuI | |

| Buchwald-Hartwig Amination | Amine or Amide | C-N (Aryl-Amino) | Pd₂(dba)₃ with ligands like BINAP or Josiphos | nih.gov |

| C-O Etherification | Alcohol or Phenol | C-O (Aryl-Ether) | Pd catalysts with ligands such as tBuBrettPhos | nih.gov |

The electronic environment of the C-Cl bond in this compound is influenced by the other substituents. The ortho-fluoro and ortho-methoxy groups are both electron-donating through resonance but electron-withdrawing through induction. The net effect of these groups, along with the meta-methyl group, modulates the reactivity of the C-Cl bond in palladium-catalyzed transformations.

Strategic Utility of 5 Chloro 2 Fluoro 1 Methoxy 3 Methylbenzene As a Chemical Intermediate and Precursor

Role as a Precursor in Diverse Pharmaceutical Syntheses

While direct public-domain research detailing the specific use of 5-Chloro-2-fluoro-1-methoxy-3-methylbenzene in the synthesis of marketed pharmaceuticals is limited, the utility of structurally similar chloro-fluoro-anisole derivatives is well-documented, highlighting its potential as a valuable precursor. Halogenated aromatic compounds are fundamental to the synthesis of a wide array of therapeutic agents due to their ability to participate in reactions that form carbon-carbon and carbon-heteroatom bonds, which are crucial for building the core structures of many drugs.

For instance, related compounds such as 2-Chloro-5-fluoroanisole are employed as key intermediates in the development of anti-cancer and anti-inflammatory agents. chemimpex.com The synthesis of novel analgesic compounds, such as halogen-substituted 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxanilides, further illustrates the importance of halogenated precursors in medicinal chemistry. nih.gov The chloro and fluoro substituents on the benzene (B151609) ring of this compound can be strategically utilized to introduce pharmacologically active moieties or to fine-tune the electronic and lipophilic properties of a drug candidate, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The synthesis of various bioactive heterocyclic compounds, which are prevalent in many pharmaceutical agents, often relies on halogenated precursors. For example, the synthesis of bioactive fluoro benzothiazole (B30560) derivatives incorporates halogenated compounds to construct the final complex molecule. orientjchem.org Given these precedents, this compound is a promising starting material for the synthesis of novel pharmaceutical compounds.

Table 1: Examples of Bioactive Molecules Synthesized from Halogenated Aromatic Precursors

| Precursor Type | Synthesized Bioactive Molecule Class | Potential Therapeutic Application |

| Chloro-fluoro-anisole derivatives | Substituted benzothiazoles, quinazolines | Anti-cancer, Anti-inflammatory |

| Halogenated anilines | 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxanilides | Analgesic |

| Dichlorofluorene derivatives | Thiazole derivatives | DHFR inhibitors |

Application as a Core Building Block for Architecturally Complex Organic Molecules

The synthesis of architecturally complex organic molecules is a cornerstone of modern chemistry, with applications ranging from natural product synthesis to the development of novel materials. Substituted benzenes, like this compound, are invaluable as core building blocks in these endeavors. pressbooks.pub The distinct substituents on the aromatic ring allow for regioselective functionalization, enabling chemists to construct intricate three-dimensional structures with a high degree of control.

The presence of both a chloro and a fluoro group offers differential reactivity, which can be exploited in sequential cross-coupling reactions to introduce different substituents at specific positions. For example, a Suzuki coupling could be performed at the more reactive chloro position, followed by a Sonogashira coupling at the fluoro position under different catalytic conditions. The methoxy (B1213986) group, a moderate activating group, and the methyl group, a weak activating group, direct further electrophilic aromatic substitution reactions to the ortho and para positions, providing additional avenues for molecular elaboration.

Research into the synthesis of highly substituted alkenes, which are important motifs in many complex molecules, often utilizes halogenated precursors. acs.org The principles of retrosynthetic analysis often identify simple, polysubstituted benzenes as logical starting points for the construction of more elaborate target molecules. libretexts.org The specific substitution pattern of this compound makes it an ideal candidate for such synthetic strategies.

Integration into Agrochemical and Herbicide Development Pathways

The agrochemical industry relies heavily on the development of new and effective herbicides, fungicides, and insecticides to ensure crop protection and food security. Fluorine-containing compounds have become increasingly important in this sector, with a significant percentage of modern pesticides containing at least one fluorine atom. nih.gov The inclusion of fluorine can enhance the biological activity, metabolic stability, and lipophilicity of a molecule, leading to improved efficacy and a more favorable environmental profile.

Structurally related compounds to this compound, such as other chloro-fluoro-anisole derivatives, are known to be used in the formulation of herbicides and fungicides. chemimpex.com For instance, the synthesis of novel trifluoroanisole derivatives containing phenylpyridine moieties has been shown to yield compounds with significant herbicidal activity. mdpi.com These syntheses often involve the coupling of a halogenated benzene derivative with another heterocyclic component.

The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds. The availability of versatile building blocks like this compound is crucial for the efficient generation of these libraries. The chloro and fluoro groups can serve as handles for diversification, allowing for the rapid synthesis of a wide range of analogues for structure-activity relationship (SAR) studies.

Table 2: Role of Halogenated Benzene Derivatives in Agrochemical Synthesis

| Derivative Type | Application in Agrochemicals | Example of Target Agrochemical Class |

| Chloro-fluoro-anisoles | Intermediate for herbicides and fungicides | Phenylpyridine herbicides |

| Trifluoromethylpyridines | Key structural motif in pesticides | Fluazifop-butyl (herbicide) |

| Dichlorobenzotrifluoride derivatives | Precursor for fungicides | Strobilurin analogues |

Involvement in the Design and Synthesis of Advanced Polymers and Material Science Applications

In the field of material science, fluorinated polymers are prized for their unique properties, including high thermal stability, chemical resistance, low surface energy, and specific optical and electrical characteristics. nih.gov These properties make them suitable for a wide range of advanced applications, from high-performance coatings and membranes to materials for photonics and electronics. pageplace.demdpi.com

While the direct polymerization of this compound is not a common application, it can serve as a crucial precursor for the synthesis of fluorinated monomers. The functional groups on the benzene ring can be modified to introduce polymerizable moieties, such as vinyl or acrylate (B77674) groups. The resulting fluorinated monomers can then be polymerized to create polymers with tailored properties. For example, the synthesis of polymers with fluorinated side chains can lead to materials with liquid crystalline properties and applications in advanced lithography. researchgate.netclarkson.edu

The presence of the methoxy group also opens up possibilities for creating polymers with specific electronic properties. The difluoro(methoxy)methyl group, for instance, has been studied for its electronic effects and potential applications in medicinal chemistry and materials science. nbuv.gov.ua By analogy, the methoxy group in this compound could be modified to create novel monomers for the synthesis of functional polymers with applications in areas such as organic electronics or advanced optical materials.

Exploration of Derivatives and Analogues of 5 Chloro 2 Fluoro 1 Methoxy 3 Methylbenzene: Synthesis and Structure Activity Relationships

Synthesis of Quinazolinone-Based Compounds

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds known for a wide spectrum of biological activities. The synthesis of quinazolinone derivatives from a precursor related to 5-Chloro-2-fluoro-1-methoxy-3-methylbenzene would typically begin with the transformation of the methyl group into a carboxylic acid, followed by the introduction of an amino group to form a substituted anthranilic acid. This key intermediate can then be cyclized to form the quinazolinone core.

A common and effective method involves the acylation of the anthranilic acid intermediate, followed by ring closure with acetic anhydride to yield a benzoxazinone. nih.gov This benzoxazinone is then treated with a primary amine or ammonia source, which displaces the ring oxygen to form the desired 2,3-disubstituted 4(3H)-quinazolinone. nih.gov

Key Synthetic Steps:

Oxidation of the methyl group on the benzene (B151609) ring to a carboxylic acid.

Nitration followed by reduction to introduce an adjacent amino group, forming a substituted anthranilic acid.

Acylation of the anthranilic acid with an appropriate acyl chloride.

Dehydrative cyclization using acetic anhydride to form the benzoxazinone intermediate. nih.gov

Reaction of the benzoxazinone with an amine (e.g., aniline, benzylamine) or hydrazine to yield the final quinazolinone derivative. nih.gov

Microwave-assisted synthesis offers a green chemistry approach, often leading to higher yields in shorter reaction times. For instance, reacting an anthranilic acid derivative with an orthoester and an amine under microwave irradiation can produce 3-substituted-quinazolin-4(3H)-ones in a one-pot reaction. tandfonline.com

| Reaction Type | Key Reagents | Intermediate | Typical Yield | Reference |

| Classical Synthesis | Acyl Chloride, Acetic Anhydride, Amine | Benzoxazinone | Varies | nih.gov |

| Microwave-Assisted | Trimethyl Orthoformate, Amine, Ethanol | N/A (One-pot) | High | tandfonline.com |

| Niementowski Reaction | Formamide or other amides | N/A | Moderate | ekb.eg |

Preparation and Diversification of Sulphonamide-Containing Benzamide Derivatives

Sulphonamide and benzamide moieties are crucial pharmacophores in drug discovery. The synthesis of derivatives combining these two groups from a 5-chloro-2-methoxy-benzoic acid precursor (obtainable from the title compound) is a well-established route.

A general strategy involves a multi-step sequence:

Chlorosulfonation: The appropriately substituted benzoic acid or a benzamide precursor is treated with chlorosulfonic acid to install a chlorosulfonyl group (-SO₂Cl) on the aromatic ring. nih.gov

Sulfonamide Formation: The resulting sulfonyl chloride is reacted with a desired primary or secondary amine in an aqueous medium to form the sulfonamide linkage. nih.gov

Amide Coupling: The carboxylic acid group is then coupled with another amine to form the benzamide. This can be achieved by first converting the carboxylic acid to an acyl chloride or by using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-Dimethylaminopyridine (DMAP). nih.gov

Alternatively, an anthranilic acid derivative can be coupled with a sulfonyl chloride under basic conditions to yield a sulfonamide, which is then coupled with an amine using reagents like propylphosphonic anhydride (T3P) to form the final benzamide derivatives. nih.gov

| Starting Material | Step 1 Reagents | Step 2 Reagents | Step 3 Reagents | Reference |

| Substituted Benzoic Acid | Chlorosulfonic Acid | Amine (e.g., morpholine) | EDC, DMAP, Amine | nih.gov |

| Substituted Anthranilic Acid | Sulfonyl Chloride, NaHCO₃ | T3P, Et₃N, Amine | N/A | nih.gov |

These modular synthetic schemes allow for the creation of large libraries of compounds by varying the amine components used in the sulfonamide and benzamide formation steps, facilitating structure-activity relationship (SAR) studies.

Elaboration into Diaryl Ether Architectures

Diaryl ethers are structurally significant motifs found in numerous natural products and pharmaceuticals. The Ullmann condensation is the classical and most direct method for their synthesis, involving the copper-catalyzed coupling of an aryl halide with a phenol (B47542). beilstein-journals.orgresearchgate.net For a substrate like this compound, the presence of two different halogens (Cl and F) offers potential for selective coupling, although the fluoro group is generally less reactive in Ullmann-type reactions than chloro or bromo groups.

A typical modern Ullmann coupling protocol involves:

Catalyst: A copper(I) source, such as CuI. beilstein-journals.orgrhhz.net

Ligand: N,N- and N,O-chelating ligands like N,N-dimethylglycine or salicylaldimines can accelerate the reaction and allow for milder conditions. beilstein-journals.orgrhhz.net

Base: An inorganic base like K₃PO₄ or Cs₂CO₃ is required to deprotonate the phenol. beilstein-journals.orgrhhz.net

Solvent: Aprotic polar solvents like dioxane or acetonitrile are commonly used. beilstein-journals.orgrhhz.net

The reaction involves heating the aryl halide, phenol, copper catalyst, ligand, and base in a suitable solvent. The efficiency of the coupling can be influenced by the electronic nature of both the aryl halide and the phenol. arkat-usa.org Electron-poor aryl halides and electron-rich phenols generally give higher yields. arkat-usa.org

| Parameter | Common Reagents/Conditions | Reference |

| Copper Source | Copper(I) Iodide (CuI) | beilstein-journals.org |

| Ligand | N,N-dimethylglycine, Salicylaldimines | beilstein-journals.orgrhhz.net |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | beilstein-journals.orgrhhz.netarkat-usa.org |

| Solvent | Toluene, Dioxane, Acetonitrile | beilstein-journals.orgrhhz.netarkat-usa.org |

| Temperature | 80–120 °C | beilstein-journals.orgrhhz.net |

Formation of Fluorinated Diene and Polyene Adducts

Transforming a stable aromatic ring like this compound into a diene for adduct formation typically requires dearomatization. The Birch reduction is a powerful method for this purpose. masterorganicchemistry.com This dissolving metal reduction converts aromatic compounds into 1,4-cyclohexadienes. masterorganicchemistry.com

The reaction is conducted using an alkali metal (sodium or lithium) dissolved in liquid ammonia, with an alcohol (like ethanol or t-butanol) serving as a proton source. masterorganicchemistry.com The regiochemical outcome of the Birch reduction is dictated by the electronic properties of the substituents on the aromatic ring.

Electron-donating groups (EDG) , such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), direct the reduction to leave the substituent on a double bond.

Electron-withdrawing groups (EWG) , like a chloro (-Cl) group, tend to remain on an sp³-hybridized carbon in the product.

For this compound, the powerful electron-donating methoxy group would likely dominate the regioselectivity, leading to a 1,4-cyclohexadiene product where the methoxy group remains attached to a double bond. This resulting fluorinated and chlorinated diene can then be used as a substrate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic adducts.

| Reaction | Reagents | Product Type | Reference |

| Birch Reduction | Na or Li, Liquid NH₃, EtOH or t-BuOH | 1,4-Cyclohexadiene | masterorganicchemistry.com |

Care must be taken during the reaction, as dissolving metal reductions can be hazardous if not handled properly, particularly when quenching the reaction. reddit.com

Development of Benzoxazole Derivatives

Benzoxazoles are another class of privileged heterocyclic structures. The most common synthetic route to 2-substituted benzoxazoles involves the condensation and subsequent cyclization of a 2-aminophenol derivative with a carboxylic acid or its equivalent. nih.govijpbs.com To synthesize benzoxazoles from this compound, the starting material would first need to be converted into a substituted 2-aminophenol. This can be achieved through a sequence of nitration, demethylation of the methoxy group to a phenol, and subsequent reduction of the nitro group to an amine.

Once the 2-aminophenol intermediate is obtained, several methods can be used for cyclization:

With Carboxylic Acids: Direct condensation with a carboxylic acid, often promoted by polyphosphoric acid (PPA) at high temperatures. ijpbs.com

With Aldehydes: Condensation with an aldehyde to form a Schiff base, followed by oxidative cyclization. ijpbs.com

With Tertiary Amides: A modern approach uses triflic anhydride (Tf₂O) to activate a tertiary amide, which then reacts with the 2-aminophenol in a cascade reaction to form the benzoxazole ring under mild conditions. nih.gov

With Cyanating Agents: To produce 2-aminobenzoxazoles, a 2-aminophenol can be reacted with cyanogen bromide (highly toxic) or safer alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.govacs.org

| Cyclization Partner | Key Reagents/Conditions | Benzoxazole Type | Reference |

| Tertiary Amide | Triflic Anhydride (Tf₂O), 2-Fluoropyridine | 2-Substituted | nih.gov |

| Cyanating Agent | NCTS, BF₃·Et₂O | 2-Amino | nih.govacs.org |

| Carboxylic Acid | Polyphosphoric Acid (PPA) | 2-Substituted | ijpbs.com |

| Aldehyde | Various oxidants (e.g., Mn(OAc)₃) | 2-Aryl/Alkyl | ijpbs.com |

Synthetic Access to Other Halogenated Aromatic Analogues

The existing functional groups on this compound provide handles for further functionalization to create a variety of other halogenated aromatic analogues. Standard aromatic chemistry techniques can be employed:

Electrophilic Aromatic Substitution: The benzene ring is activated by the methoxy and methyl groups, directing further electrophilic substitution (e.g., bromination, nitration) to the ortho and para positions. The precise location of substitution would depend on the interplay between the directing effects of all existing groups.

Nucleophilic Aromatic Substitution (NAS): While the fluoro and chloro groups are not highly activated towards NAS, their reactivity can be enhanced by the introduction of a strong electron-withdrawing group (like a nitro group) at an ortho or para position. This would allow for the displacement of the halogen by nucleophiles such as amines or alkoxides.

Modification of Substituents: The methyl group can be halogenated at the benzylic position using reagents like N-bromosuccinimide (NBS) and then converted to other functional groups (e.g., alcohols, aldehydes). The methoxy group can be cleaved using strong acids like HBr or BBr₃ to yield a phenol, which can then be used in reactions like the Ullmann ether synthesis or for the preparation of benzoxazoles.

These transformations significantly expand the library of accessible analogues, enabling a comprehensive exploration of how different substitution patterns affect the compound's properties.

Computational Chemical Investigations and Advanced Spectroscopic Characterization of 5 Chloro 2 Fluoro 1 Methoxy 3 Methylbenzene

Computational Chemistry Studies

Computational chemistry provides powerful tools for predicting the behavior and properties of molecules like 5-Chloro-2-fluoro-1-methoxy-3-methylbenzene, offering insights that complement experimental data.

Application of Molecular Docking and Cheminformatics in Analogous Systems

While specific molecular docking studies for this compound are not extensively documented in public literature, the principles can be understood by examining analogous halogenated and fluorinated aromatic systems. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scivisionpub.comresearchgate.net It is a critical tool in drug design for understanding the binding patterns of small molecules, such as benzene (B151609) derivatives, with biological targets like proteins. scivisionpub.comnih.gov

In analogous systems, halogen substitution has been shown to significantly influence binding affinity. Halogen atoms can form halogen bonds, a type of noncovalent interaction that can stabilize the ligand-protein complex. nih.gov Studies on halogen-substituted ligands have demonstrated that binding-free energy can be enhanced, with the trend often following F < Cl < Br < I. nih.gov The introduction of fluorine, in particular, is a common strategy in medicinal chemistry to improve pharmacological properties such as metabolic stability, bioavailability, and lipophilicity. researchgate.net

Cheminformatics tools are used to analyze collections of molecules and predict key parameters relevant to drug discovery. For fluorinated compounds, these tools help in understanding the effects of fluorine on metabolic pathways and interaction with target proteins. researchgate.net By analyzing the structural features of this compound—the presence of chloro, fluoro, methoxy (B1213986), and methyl groups—cheminformatics could predict its potential interactions and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Table 1: Key Findings from Molecular Docking Studies on Analogous Halogenated Compounds

| Finding | Significance in Analogous Systems | Potential Implication for this compound |

| Halogen Bonding | Halogen substitution increases the likelihood of stabilizing interactions within a protein's binding pocket. nih.gov | The chlorine atom could participate in halogen bonding, potentially enhancing binding affinity to a target receptor. |

| Increased Binding Affinity | Halogen-derived molecules in some studies showed higher binding energies compared to non-halogenated reference compounds. nih.gov | The presence of both chlorine and fluorine might contribute to a strong binding affinity with specific biological targets. |

| Hydrophobic Interactions | The binding pockets for many halogenated compounds are predominantly occupied by hydrophobic residues. nih.gov | The methyl and benzene ring components suggest that hydrophobic interactions would also play a key role in its binding. |

| Improved Pharmacokinetics | Fluorine substitution is known to enhance properties like metabolic stability and bioavailability. researchgate.net | The fluorine atom could confer favorable pharmacokinetic properties to the molecule. |

Quantum Chemical Calculations for Reactivity and Selectivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity and regioselectivity of aromatic compounds. rsc.org These methods can model the electronic structure of this compound to forecast its behavior in chemical reactions.

DFT calculations can be used to determine the distribution of electron density in the molecule, identifying sites that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting the outcome of electrophilic aromatic substitution reactions. The substituents on the benzene ring—chloro, fluoro, methoxy, and methyl—all influence the reactivity. The methoxy and methyl groups are activating, ortho-para directing groups, while the fluoro and chloro groups are deactivating, ortho-para directing groups. DFT can provide a quantitative prediction of which of the remaining open positions on the ring is most susceptible to substitution. rsc.org

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can reveal insights into chemical reactivity. nih.gov A small HOMO-LUMO gap generally suggests higher chemical reactivity. Computational models can also predict site selectivity for specific reactions, such as C-H functionalization, with high accuracy, which is valuable for synthetic planning. rsc.org

Table 2: Application of Quantum Chemical Methods for Reactivity Prediction

| Computational Method | Application | Predicted Insight for this compound |

| Density Functional Theory (DFT) | Calculation of reaction profiles, transition states, and regioselectivity in electrophilic aromatic bromination. rsc.org | Can predict the most likely position for electrophilic attack on the benzene ring, considering the combined electronic effects of all substituents. |

| Frontier Molecular Orbital (FMO) Analysis | Correlating HOMO-LUMO gap with chemical reactivity; lower gap often implies higher reactivity. nih.gov | Can be used to estimate the overall reactivity of the molecule compared to other substituted benzenes. |

| Graph-Convolutional Neural Networks | Multitask prediction of site selectivity for a wide range of C-H functionalization reactions. rsc.org | Could be applied to quickly screen for reactions that might proceed with high selectivity on this specific substrate. |

| Activation Strain Model | Analyzing the relationship between reactant strain and interaction energy to determine activation barriers. nih.gov | Could be used to understand the energy barriers for various potential reactions involving the molecule. |

Advanced Spectroscopic Methods for Structural Elucidation and Purity Analysis

Spectroscopic methods are essential for confirming the chemical structure and assessing the purity of synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms can be confirmed.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons.

The methoxy (-OCH₃) protons would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. mdpi.com

The methyl (-CH₃) protons would also appear as a singlet, likely further upfield.

The two aromatic protons would appear as doublets or more complex multiplets due to coupling with each other and potentially with the fluorine atom.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

The carbon of the methoxy group would appear around δ 55-62 ppm. mdpi.comresearchgate.net

The carbon of the methyl group would be found in the upfield region.

The six aromatic carbons would have distinct chemical shifts influenced by the attached substituents. The carbons directly bonded to the electronegative F, Cl, and O atoms would be significantly shifted. Furthermore, the carbon-fluorine coupling (ⁿJCF) would be observable, providing definitive evidence for the fluorine's position. mdpi.com

Computational methods using DFT can also predict ¹⁹F, ¹³C, and ¹H NMR chemical shifts with high accuracy, aiding in the interpretation of experimental spectra. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity |

| -OCH₃ | Methoxy | ~3.9 | ~56-62 | Singlet (¹H), Quartet (¹³C, coupled to H) |

| -CH₃ | Methyl | ~2.2 | ~16-20 | Singlet (¹H), Quartet (¹³C, coupled to H) |

| Ar-H | Aromatic | ~6.8 - 7.2 | - | Doublet or Doublet of Doublets |

| Ar-H | Aromatic | ~6.8 - 7.2 | - | Doublet or Doublet of Doublets |

| C-O | Aromatic | - | ~150-160 | Singlet or Doublet (due to F coupling) |

| C-F | Aromatic | - | ~155-165 (with large ¹JCF) | Singlet or Doublet (due to F coupling) |

| C-CH₃ | Aromatic | - | ~125-135 | Singlet or Doublet (due to F coupling) |

| C-H | Aromatic | - | ~115-125 | Doublet (¹JCH) |

| C-Cl | Aromatic | - | ~120-130 | Singlet or Doublet (due to F coupling) |

| C-H | Aromatic | - | ~110-120 | Doublet (¹JCH) |

Note: These are estimated values based on typical ranges for substituted benzenes and may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₈ClFO), the molecular ion peak (M⁺) would confirm the molecular weight.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), there will be an M⁺ peak and an M+2 peak in an approximate 3:1 ratio of intensity, which is a clear indicator of the presence of one chlorine atom. miamioh.edu

Common fragmentation patterns for aryl ethers and halogenated compounds would be expected: miamioh.edulibretexts.org

Loss of a methyl radical (-CH₃): This α-cleavage from the methoxy group would result in a stable ion at [M-15]⁺. miamioh.edu

Loss of formaldehyde (B43269) (-CH₂O): A rearrangement followed by the loss of CH₂O can occur.

Loss of a chlorine radical (-Cl): Cleavage of the C-Cl bond would produce an [M-35]⁺ or [M-37]⁺ fragment.

Loss of a CO group: A common fragmentation for phenolic ethers, leading to an [M-28]⁺ fragment after initial cleavages. miamioh.edu

The relative abundance of these fragments helps in piecing together the molecular structure. The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion. libretexts.org

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Loss | Expected m/z (for ³⁵Cl) | Significance |

| [C₈H₈ClFO]⁺ | Molecular Ion (M⁺) | 174.0 | Confirms molecular weight; exhibits M+2 peak for ³⁷Cl at m/z 176. |

| [C₇H₅ClFO]⁺ | Loss of -CH₃ | 159.0 | Common α-cleavage of the methoxy group. |

| [C₈H₈FO]⁺ | Loss of -Cl | 139.0 | Indicates the presence of a chlorine atom. |

| [C₇H₅O]⁺ | Loss of -Cl, -F, -CH₃ | 105.0 | Represents a more significant fragmentation of the ring structure. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of synthesized compounds like this compound. rsc.orgbme.hu

A reversed-phase HPLC method would be most suitable for this non-polar aromatic compound. In this setup, the compound is passed through a column packed with a non-polar stationary phase (like C18-bonded silica) using a polar mobile phase. bme.hu The purity is determined by the chromatogram, where a single, sharp peak at a specific retention time indicates a pure compound. Any impurities, such as starting materials or by-products, would appear as separate peaks at different retention times.

The retention time of this compound would depend on its hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. sielc.com A UV detector is typically used for aromatic compounds, as the benzene ring absorbs UV light. By comparing the peak area of the main compound to the total area of all peaks, the purity can be quantified.

Table 5: Hypothetical HPLC Method for Purity Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water | Elutes the compound from the column. The ratio can be adjusted to optimize separation. bme.hu |

| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible retention times. |

| Detection | UV at 254 nm | Aromatic compounds strongly absorb at this wavelength, allowing for sensitive detection. |

| Injection Volume | 10 µL | A small, precise volume of the dissolved sample is introduced into the system. |

| Column Temperature | 25 °C | Maintained constant to ensure reproducibility. |

Application of Green Chemistry Principles in the Synthesis and Transformations of 5 Chloro 2 Fluoro 1 Methoxy 3 Methylbenzene

Development of Sustainable Synthetic Protocols

The development of sustainable synthetic methods is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical production. reachemchemicals.com For a molecule like 5-Chloro-2-fluoro-1-methoxy-3-methylbenzene, this involves reimagining traditional synthetic routes to minimize hazardous substances, reduce energy consumption, and improve efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity. eurekaselect.comyoutube.com The mechanism of microwave heating involves direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods. youtube.com This can minimize the formation of byproducts and reduce energy consumption. youtube.com

Ultrasound-assisted reactions, or sonochemistry, utilize the energy of sound waves to create acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with extreme temperatures and pressures, which can enhance reaction rates and yields. nih.gov For the synthesis of halogenated aromatic compounds, ultrasound has been shown to promote reactions like bromination under milder conditions. researchgate.netnih.gov

Potential Application to this compound:

The introduction of chloro and fluoro substituents onto the benzene (B151609) ring, as well as the methoxy (B1213986) group, could potentially be accelerated and made more efficient through the use of microwave irradiation or sonication. These techniques could lead to shorter reaction times and lower temperatures compared to traditional heating methods for electrophilic aromatic substitution reactions. wikipedia.org

A significant portion of chemical waste is generated from the use of organic solvents. tandfonline.com Therefore, developing solvent-free reaction conditions is a key goal of green chemistry. paperpublications.org Solvent-free reactions, often conducted by grinding solids together or by using one of the reactants as the solvent, can lead to reduced waste, easier product purification, and lower environmental impact. paperpublications.org

Similarly, the development of catalyst-free reactions is highly desirable, as it eliminates the need for often toxic and expensive metal catalysts and simplifies purification processes. rsc.org While many aromatic substitution reactions require a catalyst, research is ongoing to find conditions where these reactions can proceed without one, for instance, through photoactivation or by using highly activated substrates. nih.govacs.org

Potential Application to this compound:

The synthesis of this compound could be envisioned under solvent-free conditions, particularly if the starting materials are solids that can be reacted together using mechanochemistry (ball milling) or by melting. Furthermore, exploring catalyst-free halogenation or methoxylation reactions, perhaps under high temperature and pressure or using photochemical methods, could significantly improve the green profile of its synthesis.

Design and Utilization of Eco-Friendly Catalytic Systems

When catalysts are necessary, green chemistry principles guide the design of eco-friendly alternatives to traditional, often hazardous, catalysts. paperpublications.org This includes the use of heterogeneous catalysts, which are easily separated from the reaction mixture and can be reused, and biocatalysts (enzymes), which operate under mild conditions and are biodegradable. wisdomlib.orgresearchgate.net For aromatic substitution reactions, solid acid catalysts like zeolites have been shown to be effective and reusable alternatives to corrosive liquid acids. researchgate.netresearchgate.netrsc.org

Potential Application to this compound:

The synthesis of this compound likely involves electrophilic aromatic substitution steps. Instead of traditional Lewis acid catalysts like AlCl₃ or FeCl₃, which generate significant waste, a reusable solid acid catalyst could be employed for the halogenation or alkylation steps. youtube.com This would simplify the work-up process and allow for the catalyst to be recycled, reducing waste and cost.

Optimization of Atom Economy and Energy Efficiency in Process Design

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. jocpr.comwikipedia.org A reaction with high atom economy maximizes the incorporation of all materials used in the process into the final product, thus minimizing waste. primescholars.comnih.gov This principle encourages the design of synthetic routes that favor addition reactions over substitution or elimination reactions, which inherently generate byproducts. jocpr.com

Energy efficiency involves designing chemical processes that require minimal energy input. solubilityofthings.com This can be achieved by using catalysts that lower the activation energy of a reaction, employing microwave or ultrasound technologies that provide more efficient heating, or by designing processes that can be run at ambient temperature and pressure. paperpublications.orgsolubilityofthings.com

Potential Application to this compound:

To optimize the atom economy in the synthesis of this compound, a convergent synthesis strategy where pre-functionalized fragments are combined in the final steps would be preferable to a linear synthesis involving multiple steps on a single precursor. Each step would need to be evaluated for its atom economy, with a preference for reactions that are additions or rearrangements. Energy efficiency could be improved by utilizing catalytic processes that allow for lower reaction temperatures and by integrating energy-saving technologies like microwave heating.

Strategies for Waste Minimization and Enhanced Environmental Friendliness

A holistic approach to green chemistry involves considering the entire lifecycle of a chemical product, from the choice of starting materials to the final disposal. acs.org Waste minimization strategies include recycling solvents and catalysts, using renewable feedstocks, and designing biodegradable products. reachemchemicals.comresearchgate.net The use of safer solvents, such as water or supercritical fluids, is also a key aspect of creating more environmentally friendly processes. paperpublications.org

Potential Application to this compound:

For the synthesis of this compound, a comprehensive waste reduction strategy would involve selecting starting materials that are derived from renewable resources, if possible. The process would be designed to allow for the recovery and reuse of any solvents and catalysts. Any byproducts generated would ideally be non-toxic and biodegradable, or have a potential application in another process to move towards a circular economy model.

Interactive Data Table: Hypothetical Green Chemistry Improvements

The following table illustrates hypothetical improvements that could be achieved by applying green chemistry principles to the synthesis of a substituted aromatic compound like this compound, compared to a traditional approach. The values are illustrative and not based on specific experimental data for this compound.

| Parameter | Traditional Synthesis | Green Synthesis Approach | Potential Benefit |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Water, Supercritical CO₂, or Solvent-Free | Reduced VOC emissions, less hazardous waste |

| Catalyst | Stoichiometric Lewis Acids (e.g., AlCl₃) | Reusable Solid Acid Catalyst (e.g., Zeolite) | Catalyst can be recycled, less corrosive, easier work-up |

| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation | Faster reaction times, lower energy consumption |

| Atom Economy | Moderate (due to byproducts) | High (through optimized reaction design) | Less waste generated per unit of product |

| Waste Generation | High | Low | Reduced environmental impact and disposal costs |

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-fluoro-1-methoxy-3-methylbenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step functionalization of a benzene ring. Key steps include:

- Halogenation : Chlorine and fluorine are introduced via electrophilic substitution using agents like Cl₂ (with FeCl₃ catalyst) or Selectfluor® for fluorination .

- Methoxy Group Introduction : Methoxylation via nucleophilic substitution (e.g., NaOMe in DMF) or O-methylation of a phenolic precursor .

- Methyl Group Placement : Friedel-Crafts alkylation or directed ortho-metalation strategies for regioselective methyl attachment .

Q. Critical Factors Influencing Yield :

- Temperature control (e.g., fluorination at 0–5°C minimizes side reactions) .

- Solvent polarity (polar aprotic solvents like DMF enhance methoxylation efficiency) .

- Purification via column chromatography or recrystallization to isolate the product from isomers .

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃, 40–60°C | 70–85% | |

| Fluorination | Selectfluor®, CH₃CN, RT | 60–75% | |

| Methoxylation | NaOMe, DMF, 80°C | 80–90% |

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or OCH₃ groups) .

- IR Spectroscopy : Peaks at 1240 cm⁻¹ (C-O stretch for methoxy) and 750 cm⁻¹ (C-Cl bend) .

Validation Tip : Cross-reference data with PubChem or CAS entries to resolve ambiguities in peak assignments .

Q. What safety protocols are essential during handling and storage of this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and handling; install local exhaust systems to limit inhalation risks .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Label containers with hazard symbols (irritant, toxic) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in different solvents?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution (EAS) sites. Solvent effects (e.g., dielectric constant) are incorporated via PCM (Polarizable Continuum Model) .

- Reactivity Trends : Predict regioselectivity in polar solvents (e.g., DMSO stabilizes charged intermediates, favoring para-substitution) .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., competition experiments) .

Q. What strategies resolve contradictions in reported biological activities of derivatives of this compound?

Methodological Answer:

- Meta-Analysis : Systematically compare datasets from PubMed and CAS to identify outliers or methodological biases (e.g., varying assay conditions) .

- Dose-Response Studies : Re-evaluate IC₅₀ values under standardized conditions (pH, temperature) to confirm activity trends .

- Structural Analogs : Synthesize and test derivatives (e.g., replacing Cl with Br) to isolate electronic vs. steric effects .

Q. Table 2: Biological Activity Comparison

| Derivative | Target (e.g., Enzyme Inhibition) | Reported IC₅₀ | Confounding Factor |

|---|---|---|---|

| Parent Compound | COX-2 | 12 µM | Solvent (DMSO vs. EtOH) |

| 5-Bromo Analog | COX-2 | 8 µM | Enhanced lipophilicity |

Q. How can researchers optimize regioselectivity in electrophilic substitution reactions involving this compound?

Methodological Answer:

- Directing Group Strategy : Leverage the methoxy group’s ortho/para-directing effect. Use protecting groups (e.g., acetyl) to block undesired positions .

- Catalytic Control : Employ Pd catalysts for Suzuki-Miyaura coupling to achieve meta-functionalization .

- Solvent Screening : Test solvents like MeCN (polar aprotic) vs. DCM (non-polar) to modulate intermediate stability .

Case Study : Nitration of the parent compound in H₂SO₄/MeNO₂ yields 70% para-nitro derivative due to methoxy direction, while BF₃·Et₂O catalysis shifts selectivity to meta .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.